molecular formula C14H10FNO3 B2762053 4-[(2-fluorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 1043465-80-0

4-[(2-fluorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B2762053
CAS No.: 1043465-80-0
M. Wt: 259.236
InChI Key: PENWWQSWXZDMIZ-UHFFFAOYSA-N
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Description

4-[(2-fluorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a furan ring fused to a pyrrole ring, with a carboxylic acid group at the 5-position and a 2-fluorophenylmethyl substituent at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-fluorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(2-fluorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(2-fluorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-fluorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrrole-5-carboxylic acid
  • 4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
  • Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate

Uniqueness

4-[(2-fluorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid is unique due to the presence of the 2-fluorophenylmethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties .

Properties

IUPAC Name

4-[(2-fluorophenyl)methyl]furo[3,2-b]pyrrole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO3/c15-10-4-2-1-3-9(10)8-16-11-5-6-19-13(11)7-12(16)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENWWQSWXZDMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=C2C(=O)O)OC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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